molecular formula C44H70O12 B594809 OKADAOL CAS No. 131959-12-1

OKADAOL

Cat. No. B594809
M. Wt: 791.032
InChI Key: ZZNQQYSOWRXXJH-UHFFFAOYSA-N
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Description

Okadaol is an analogue of okadaic acid, with the carboxyl group reduced to an alcohol . It is a potent and selective inhibitor of protein phosphatases, PP1 and PP2A . Its protein phosphatase inhibitory activity is approximately 40% that of okadaic acid . The empirical formula of Okadaol is C44H70O12, and it has a molecular weight of 791.02 .


Molecular Structure Analysis

The molecular structure of Okadaol is represented by the SMILES string: CC1CCC2 (CCCCO2)CC1C ©CC (O)C3OC4CCC5 (CCC (O5)\C=C\C ©C6CC ©=CC7 (OC (COC7O)CC © (O)CO)O6)OC4C (O)C3=C .


Physical And Chemical Properties Analysis

Okadaol has a molecular weight of 791.02 and its empirical formula is C44H70O12 . The storage temperature for Okadaol is −20°C .

Scientific Research Applications

  • Tumor Promotion and Carcinogenesis : Okadaol has been identified as a potent tumor promoter, particularly in mouse skin carcinogenesis. It shows strong tumor-promoting activity when applied in conjunction with other carcinogenic compounds like 7,12-dimethylbenz[a]anthracene (DMBA) (Suganuma et al., 1988).

  • Role in Mast Cell Function : It plays a role in attenuating the IgE-dependent release of mediators from human lung mast cells, indicating its potential in studying allergic reactions and immune responses (Peirce et al., 1997).

  • Protein Phosphorylation and Metabolism : Okadaol is a powerful inhibitor of protein phosphatases-1 and -2A (PP1 and PP2A), which has significant implications in studying intracellular protein phosphorylation and metabolic processes (Haystead et al., 1989).

  • Signal Transduction and Cell Cycle Regulation : Its specific inhibitory effects on certain protein phosphatases make it a valuable tool for the analysis of regulatory phosphorylation-dephosphorylation events, which are crucial in gene expression and cell proliferation (Schönthal, 1992).

  • Phosphatase Inhibitor : As a specific inhibitor of protein phosphatases 1 and 2A, Okadaol has been used to identify biological processes that are controlled through the reversible phosphorylation of proteins (Cohen et al., 1990).

  • Apoptosis Induction : It can induce apoptotic changes in various cell types, suggesting its potential use in studies related to cell death mechanisms (Bøe et al., 1991).

  • Mitotic Spindle Formation : Okadaol affects the formation of the mitotic spindle in cells, which is significant for understanding cell division and cancer research (Van Dolah & Ramsdell, 1992).

  • Tissue Specificity in Tumor Promotion : Studies have shown that Okadaol can promote tumor development in the glandular stomach of rats, challenging the theory of tissue specificity of tumor promoters (Suganuma et al., 1992).

properties

IUPAC Name

3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O12/c1-26-21-35(54-44(23-26)36(47)12-11-32(53-44)24-41(6,49)25-45)27(2)9-10-31-14-18-43(52-31)19-15-34-40(56-43)37(48)30(5)39(51-34)33(46)22-29(4)38-28(3)13-17-42(55-38)16-7-8-20-50-42/h9-10,23,27-29,31-40,45-49H,5,7-8,11-22,24-25H2,1-4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQQYSOWRXXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(CO)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657556
Record name 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[11-Hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol

CAS RN

131959-12-1
Record name 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Okadaol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
22
Citations
MJ Peirce, SE Cox, MR Munday… - British journal of …, 1997 - Wiley Online Library
… by okadaic acid and two analogues of okadaic acid, okadaol and okadaone, with the following rank order of activity; okadaic acid>okadaol>okadaone. This order of activity for the …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
MJ Peirce, JA Warner, MR Munday… - British journal of …, 1996 - Wiley Online Library
… In the present study, okadaic acid, okadaol and oakadaone and in that order of decreasing activity, were found to attenuate the IgE-mediated generation of IL4 from human basophils. …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
RE Honkanan, BA Codispoti, K Tse, AL Boynton - Toxicon, 1994 - Elsevier
… Esterification of okadaic acid, producing methyl okadaate, or reduction, producing okadaol, greatly decreases the inhibitory effects against all three enzymes tested. Further reduction, …
Number of citations: 263 www.sciencedirect.com
C Albano, G Ronzitti, AM Rossini, F Callegari… - Toxicon, 2009 - Elsevier
… We have used a PP2A inhibition assay to analyze the total effect of mixtures including OA and one of its analogues, okadaol (OOH), by measuring the activity of individual compounds …
Number of citations: 17 www.sciencedirect.com
JS Sidhu, CJ Omiecinski - Journal of Pharmacology and Experimental …, 1997 - ASPET
We have previously demonstrated that specific activation of a cAMP-dependent protein kinase A (PKA) pathway resulted in complete repression of phenobarbital (PB)-inducible CYP …
Number of citations: 91 jpet.aspetjournals.org
R Bastan, MJ Peirce, PT Peachell - European journal of pharmacology, 2001 - Elsevier
… Two structural analogues of okadaic acid, okadaol and okadaone, known to be less active than the parent molecule as inhibitors of PP, were less active than okadaic acid as inhibitors …
Number of citations: 17 www.sciencedirect.com
PT Peachell, MR Munday - Journal of immunology (Baltimore, Md …, 1993 - journals.aai.org
… Of the PP inhibitors (all 1 pM), calyculin and okadaic acid were very effective at inhibiting the stimulated release of mediators from HLMC whereas okadaol and nor-okadaone were vir…
Number of citations: 25 journals.aai.org
MJ Peirce, MR Munday… - American Journal of …, 1999 - journals.physiology.org
… Studies with structural analogs of OA, okadaol and norokadaone, indicate that the order of activity (OA > okadaol >> okadaone) for the inhibition of mediator release from HLMC and …
Number of citations: 12 journals.physiology.org
Y Zhou, M Li, Y Xue, Z Li, W Wen, X Liu, Y Ma, L Zhang… - Cell research, 2019 - nature.com
… In addition, we found that the treatment with Okadaol, an inhibitor of PP2A activity, enhanced … Furthermore, silencing of PP2A or Okadaol-mediated inhibition of PP2A promoted IFN-I …
Number of citations: 47 www.nature.com
G Tsolakis, E Parashi, P Galland… - Fungal Genetics and …, 1999 - Elsevier
… acid and okadaol or 50% v/v for genistein, daidzein, and staurosporine) and stored as aliquots at … was always adjusted to 0.05% v/v for okadaic acid and okadaol or 1% v/v for the other …
Number of citations: 15 www.sciencedirect.com

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